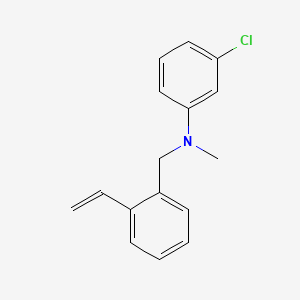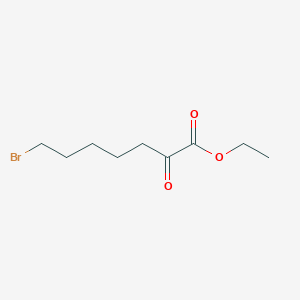![molecular formula C16H13FO B14129604 1-(6-Fluoro-2-vinyl-[1-1-biphenyl]-3-yl)ethan-1-one](/img/structure/B14129604.png)
1-(6-Fluoro-2-vinyl-[1-1-biphenyl]-3-yl)ethan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(6-Fluoro-2-vinyl-[1-1-biphenyl]-3-yl)ethan-1-one is an organic compound that belongs to the class of biphenyl derivatives This compound is characterized by the presence of a fluoro group, a vinyl group, and an ethanone moiety attached to a biphenyl structure
準備方法
The synthesis of 1-(6-Fluoro-2-vinyl-[1-1-biphenyl]-3-yl)ethan-1-one typically involves several steps:
Starting Materials: The synthesis begins with the preparation of the biphenyl core, which can be achieved through Suzuki coupling reactions between appropriate aryl halides and boronic acids.
Vinylation: The vinyl group can be introduced through Heck coupling reactions using vinyl halides and palladium catalysts.
Ethanone Formation:
Industrial production methods may involve optimization of these synthetic routes to improve yield and reduce costs.
化学反応の分析
1-(6-Fluoro-2-vinyl-[1-1-biphenyl]-3-yl)ethan-1-one undergoes various types of chemical reactions:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using reagents like lithium aluminum hydride can convert the ethanone moiety to alcohols.
Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions, such as using sodium methoxide to form methoxy derivatives.
Addition: The vinyl group can undergo addition reactions with halogens or hydrogen halides to form dihalo or halo derivatives.
Common reagents and conditions used in these reactions include palladium catalysts for coupling reactions, aluminum chloride for acylation, and various oxidizing or reducing agents.
科学的研究の応用
1-(6-Fluoro-2-vinyl-[1-1-biphenyl]-3-yl)ethan-1-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: It can be used in the production of specialty chemicals and materials with specific properties, such as polymers or coatings.
作用機序
The mechanism by which 1-(6-Fluoro-2-vinyl-[1-1-biphenyl]-3-yl)ethan-1-one exerts its effects depends on its interaction with molecular targets:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, altering their activity or function.
Pathways Involved: These interactions can affect various biochemical pathways, leading to changes in cellular processes such as signal transduction, metabolism, or gene expression.
類似化合物との比較
1-(6-Fluoro-2-vinyl-[1-1-biphenyl]-3-yl)ethan-1-one can be compared with other biphenyl derivatives:
1-(2’-Fluoro[1,1’-biphenyl]-4-yl)propan-1-one: Similar in structure but with different substituents, leading to variations in chemical reactivity and applications.
1-(4-Hydroxyphenyl)ethan-1-one:
特性
分子式 |
C16H13FO |
|---|---|
分子量 |
240.27 g/mol |
IUPAC名 |
1-[3-(2-ethenylphenyl)-4-fluorophenyl]ethanone |
InChI |
InChI=1S/C16H13FO/c1-3-12-6-4-5-7-14(12)15-10-13(11(2)18)8-9-16(15)17/h3-10H,1H2,2H3 |
InChIキー |
ZEXHLZDWYWLZOF-UHFFFAOYSA-N |
正規SMILES |
CC(=O)C1=CC(=C(C=C1)F)C2=CC=CC=C2C=C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-Bromo-5-chloro-3-methyl-3H-imidazo[4,5-b]pyridine](/img/structure/B14129528.png)
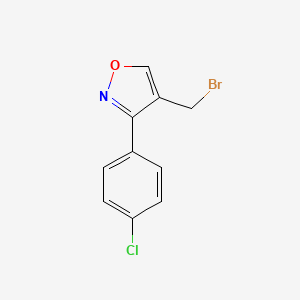


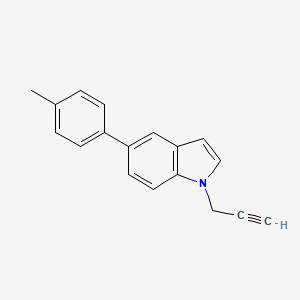
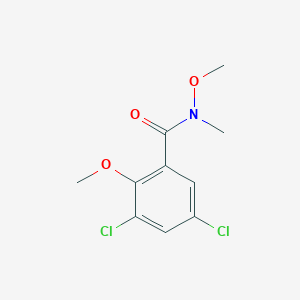
![(2,5-dioxopyrrolidin-1-yl) 3-[[4-[5-(3,4-dihydro-2H-chromen-6-yl)-1,3-oxazol-2-yl]pyridin-1-ium-1-yl]methyl]benzoate;bromide](/img/structure/B14129556.png)
![(7-Nitro-1H-benzo[d]imidazol-2-yl)methanamine hydrochloride](/img/structure/B14129569.png)
![(4-Chloro-3-nitrophenyl)[4-(trifluoromethyl)phenyl]methanone](/img/structure/B14129577.png)

![8-(tert-Butyl)benzo[4,5]imidazo[1,2-a]pyridine](/img/structure/B14129598.png)
![2-[(1S)-1-Chloroprop-2-en-1-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B14129599.png)
